molecular formula C10H8BrNO2 B580968 Methyl 4-bromo-1H-indole-7-carboxylate CAS No. 1224724-39-3

Methyl 4-bromo-1H-indole-7-carboxylate

Cat. No.: B580968
CAS No.: 1224724-39-3
M. Wt: 254.083
InChI Key: JTBLJEGYYYHKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position and a carboxylate ester group at the 7th position on the indole ring. It is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method starts with 4-bromo-1H-indole, which undergoes a Vilsmeier formylation at the 3-position to give an intermediate compound. This intermediate is then converted to the desired ester through a series of reactions involving reduction and esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromo-1H-indole-7-carboxylate is widely used in scientific research due to its versatile reactivity and structural features. It is employed in:

    Chemistry: As a building block for synthesizing complex organic molecules and indole derivatives.

    Biology: In the study of indole-based biological pathways and as a precursor for bioactive compounds.

    Medicine: For the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine and ester groups, which confer distinct reactivity and biological properties. This makes it particularly valuable in the synthesis of specialized indole derivatives and in research applications where precise structural features are crucial .

Properties

IUPAC Name

methyl 4-bromo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBLJEGYYYHKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729086
Record name Methyl 4-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224724-39-3
Record name Methyl 4-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.